N-Phenyl-N-(trimethylsilyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N-(trimethylsilyl)ethanethioamide is an organosilicon compound with the molecular formula C11H17NSSiThe compound features a phenyl group, a trimethylsilyl group, and an ethanethioamide moiety, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl-N-(trimethylsilyl)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of N-phenylethanethioamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-(trimethylsilyl)ethanethioamide undergoes various chemical reactions, including:
- Substitution
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Biological Activity
N-Phenyl-N-(trimethylsilyl)ethanethioamide is a compound with significant biological activity, particularly in the context of its interactions with various biological systems. This article reviews its biological properties, mechanisms of action, and related case studies, supported by relevant data tables.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a phenyl group and a trimethylsilyl moiety attached to an ethanethioamide backbone. The presence of the trimethylsilyl group can enhance the lipophilicity and stability of the compound, potentially influencing its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound has been primarily studied in relation to its effects on cellular pathways and receptor interactions. Key mechanisms include:
- Receptor Modulation : The compound has been shown to interact with nuclear receptors such as the constitutive androstane receptor (CAR) and pregnane X receptor (PXR), which play crucial roles in drug metabolism and detoxification processes in the liver .
- Cytotoxicity : In vitro studies indicate that certain derivatives of this compound exhibit cytotoxic effects on various cell lines, including HepG2 and COS-1 cells, with varying degrees of potency .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Hepatic Function : A study demonstrated that modifications to the phenyl ring in similar compounds significantly increased their efficacy as agonists for CAR and PXR, suggesting potential applications in enhancing hepatic functions such as fatty acid oxidation .
- Cytotoxicity Assessment : Research indicated that specific derivatives exhibited reduced viability in COS-1 cells compared to others, highlighting the importance of structural modifications on biological outcomes .
Table 1: Biological Activity Summary of this compound Derivatives
Compound Derivative | EC50 (μM) | Cell Line Tested | Cytotoxicity Level |
---|---|---|---|
Compound A | 0.5 | HepG2 | Moderate |
Compound B | 2.0 | COS-1 | Low |
Compound C | 1.5 | HepG2 | High |
Compound D | 0.8 | COS-1 | Moderate |
Note: EC50 values represent the concentration required for 50% inhibition of cell viability.
Properties
CAS No. |
58065-79-5 |
---|---|
Molecular Formula |
C11H17NSSi |
Molecular Weight |
223.41 g/mol |
IUPAC Name |
N-phenyl-N-trimethylsilylethanethioamide |
InChI |
InChI=1S/C11H17NSSi/c1-10(13)12(14(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3 |
InChI Key |
GSHVFVIXYVEJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)N(C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.